Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate typically involves the reaction of cyclopropylamine with a thiazole derivative under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, at elevated temperatures . The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature and pressure . The final product is purified using industrial-scale purification techniques, such as large-scale chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets and modulates their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in drug development.
Pyrazole Derivatives: Known for their antimicrobial and anticancer properties.
Isoxazole Derivatives: These compounds are used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate is unique due to its specific structural features, such as the cyclopropyl and morpholine groups, which confer distinct chemical and biological properties . These features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H16N2O3S |
---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-5-morpholin-4-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H16N2O3S/c1-16-12(15)9-11(14-4-6-17-7-5-14)18-10(13-9)8-2-3-8/h8H,2-7H2,1H3 |
InChI Key |
RNENBCFQWQFZMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)C2CC2)N3CCOCC3 |
Origin of Product |
United States |
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